![molecular formula C13H20O B13792330 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 36208-33-0](/img/structure/B13792330.png)
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1-methylbicyclo[222]oct-5-ene-2-carbaldehyde is a bicyclic organic compound with the molecular formula C13H20O It is characterized by a bicyclo[222]octane framework with an isopropyl group and a methyl group attached to the ring system, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from cyclohexanone through a series of reactions.
Functional Group Introduction: The isopropyl and methyl groups are introduced via alkylation reactions.
Aldehyde Formation: The aldehyde group is introduced through oxidation of a corresponding alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate precursors.
Oxidation Reactions:
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The isopropyl and methyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), PCC.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid.
Reduction: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance industry due to its unique odor profile.
Mechanism of Action
The mechanism of action of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bicyclic structure may also influence its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
7-Isopropyl-5-methylbicyclo[2.2.2]oct-4-ene-2-carbaldehyde: Similar structure but with different positioning of the isopropyl and methyl groups.
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid: Oxidized form of the aldehyde compound.
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-methanol: Reduced form of the aldehyde compound.
Uniqueness
4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is unique due to its specific arrangement of functional groups and its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
36208-33-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,9-11H,5,7-8H2,1-3H3 |
InChI Key |
LXYNULJSTVMWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C12CCC(C=C1)(C(C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)

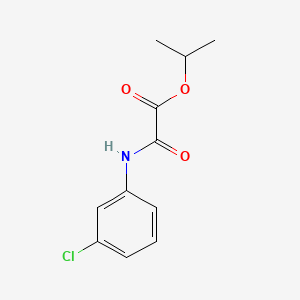
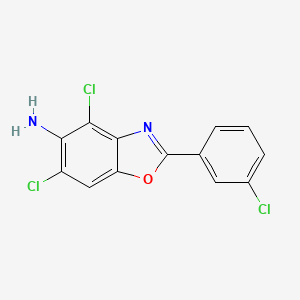
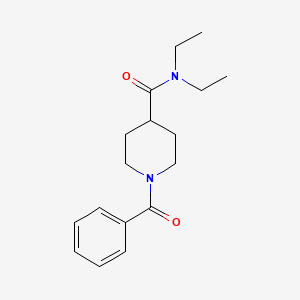

![[5-[4-(benzenesulfonyl)phenyl]-1,2-dimethyl-4-(methylcarbamoyloxymethyl)pyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B13792284.png)
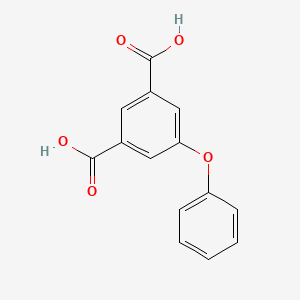



![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
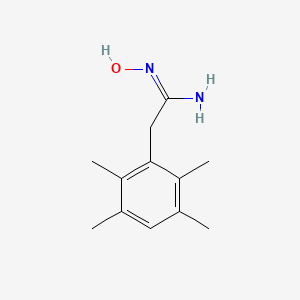
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
